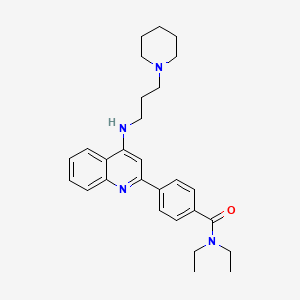

N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.

Scientific Research Applications

Prostate Cancer Treatment

LMPTP has been identified as a critical promoter of prostate cancer (PCa) growth and bone metastasis . By using CRISPR-Cas9–generated LMPTP knockout cells, researchers found that LMPTP promotes PCa cell glutathione synthesis by dephosphorylating glutathione synthetase on inhibitory Tyr270 . Inhibition of LMPTP slowed primary and bone metastatic prostate tumor growth in mice .

Oxidation-Sensitizing Therapy

LMPTP plays a role in oxidation-sensitizing therapy. PCa cells lacking LMPTP showed reduced glutathione, enhanced activation of eukaryotic initiation factor 2–mediated stress response, and enhanced reactive oxygen species after exposure to taxane drugs .

Treatment for Insulin Resistance and Diabetes

LMPTP has a pivotal role in the development of insulin resistance in obesity . Genetic deletion and pharmacological inhibition of LMPTP in obese mice improved glucose tolerance without affecting body weight . The application of the LMPTP inhibitor in diet-induced obesity (DIO) mice increased liver insulin receptor (IRP) phosphorylation and reversed high-fat diet-induced diabetes .

Improvement of Mitochondrial Bioenergetics

Inhibition of protein tyrosine phosphatase improves mitochondrial bioenergetics and dynamics, reduces oxidative stress, and enhances adipogenic differentiation potential in metabolically impaired progenitor stem cells .

Enhancement of Adipogenic Differentiation

Selective inhibitors of both PTP1B and LMPTP enhanced adipogenic differentiation of metabolically impaired progenitor stem cells . The application of PTP1B and LMPTP inhibitors enhances adipogenesis through the modulation of mitochondrial dynamics .

Reversal of Lipotoxicity

LMPTP inhibition reverses palmitate-induced insulin resistance and lipotoxicity . This suggests that LMPTP inhibitors could be used to treat conditions related to lipid metabolism disorders .

Mechanism of Action

Target of Action

The primary target of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide is the low-molecular-weight protein tyrosine phosphatase (LMPTP) . LMPTP is a proposed insulin receptor (IR) phosphatase and is considered an inhibitor of receptor tyrosine kinases (RTKs) such as the insulin receptor (IR) through dephosphorylation of phosphotyrosine residues in the kinase activation motif .

Mode of Action

N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide interacts with LMPTP by inhibiting its activity . This inhibition prevents LMPTP from dephosphorylating the insulin receptor, thus promoting the phosphorylation and activation of the insulin receptor . The compound has a unique uncompetitive mechanism and a unique binding site at the opening of the catalytic pocket .

Biochemical Pathways

The inhibition of LMPTP affects the insulin signaling pathway . When LMPTP is inhibited, the insulin receptor remains phosphorylated, which triggers a network of intracellular signaling pathways . This includes the phosphoinositide 3-kinase (PI3K)–AKT pathway , which plays a crucial role in regulating glucose metabolism.

Result of Action

The inhibition of LMPTP by N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide results in increased liver insulin receptor phosphorylation . This leads to enhanced insulin sensitivity and improved glucose tolerance . In fact, it has been shown to reverse high-fat diet-induced diabetes .

Action Environment

The efficacy and stability of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide can be influenced by various environmental factors. For instance, diet-induced obesity can enhance the compound’s efficacy in improving glucose tolerance . .

properties

IUPAC Name |

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMYRQHGUUMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)